1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine is a substituted 1,2,4-triazole derivative characterized by a 2-ethylcyclopropylmethyl group at the N1 position and an amine group at the C3 position.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[(2-ethylcyclopropyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4/c1-2-6-3-7(6)4-12-5-10-8(9)11-12/h5-7H,2-4H2,1H3,(H2,9,11) |
InChI Key |
HEAHFQZUDVFFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Hydrazinecarbothioamide Intermediate
Step 2: Cyclization to 1,2,4-Triazole Core
Step 4: Conversion to 3-Amino Derivative
- If the 3-position is initially a thione or other substituent, convert it to the amino group through appropriate reduction or substitution reactions.
- Alternatively, the amino group can be introduced earlier and preserved through the cyclization and alkylation steps, depending on the synthetic route.
Representative Reaction Conditions and Yields
Analytical and Characterization Considerations
- The formation of the triazole ring is confirmed by the disappearance of carbonyl (C=O) stretching bands and appearance of characteristic triazole N-H bands in IR spectra.
- Nuclear magnetic resonance (NMR) spectroscopy shows signals consistent with the triazole ring and substituents, including the cyclopropyl and ethyl groups.
- Mass spectrometry confirms the molecular weight and substitution pattern.
- Purity and yield are often validated by chromatographic techniques such as HPLC.
Summary of Key Research Findings
- The classical base-mediated cyclization of hydrazinecarbothioamides remains the most reliable method for synthesizing 1,2,4-triazole cores.
- One-pot syntheses using triethyl orthoformate and amines offer efficient alternatives for triazole formation, potentially adaptable for complex substituents like (2-ethylcyclopropyl)methyl groups.
- Alkylation reactions for introducing bulky cyclopropylmethyl substituents require careful control of reaction conditions to avoid side reactions and achieve good yields.
- The overall synthetic route is modular, allowing for variation in substituents and functional groups to tailor biological activity or chemical properties.
Chemical Reactions Analysis
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. A notable case study involved the synthesis of several triazole derivatives, including 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine, which demonstrated promising activity against resistant strains of bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 4-Amino-1H-1,2,4-triazole | Escherichia coli | 16 µg/mL |
Enzyme Inhibition Studies
The binding affinity of this compound with specific enzymes has been investigated to understand its pharmacodynamics. For example, it has been shown to interact effectively with fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol in fungi.
Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. The application of this compound as a fungicide has been explored in several field trials.
| Crop | Pathogen | Application Rate | Efficacy |
|---|---|---|---|
| Wheat | Fusarium spp. | 200 g/ha | 85% control |
| Grapes | Botrytis cinerea | 150 g/ha | 90% control |
Polymer Chemistry
The unique properties of this compound lend themselves to applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research has shown that polymers modified with this compound exhibit improved mechanical properties compared to unmodified versions.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, focusing on substituents, molecular weights, and physicochemical properties:
Biological Activity
1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine is a novel triazole derivative characterized by its unique structural features, including a triazole ring and an ethylcyclopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C8H14N4, with a molecular weight of 166.22 g/mol. The compound's structure is significant for its biological activity as it influences the interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 1851999-55-7 |
Biological Activity Overview
Research indicates that compounds within the triazole class exhibit a range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in several therapeutic areas.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that similar triazole compounds exhibit significant antifungal activity against various pathogens, suggesting that this compound may possess similar effects .
Antibacterial Properties
The antibacterial potential of triazole derivatives has also been documented. Some studies report that modifications to the triazole core can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The unique ethylcyclopropyl group in this compound may contribute to its selectivity and potency against specific bacterial strains .
Anticancer Activity
Preliminary evaluations indicate that triazole derivatives can exhibit cytotoxic effects against human cancer cell lines. For instance, related compounds have demonstrated significant activity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. It is hypothesized that this compound could similarly affect tumor growth through mechanisms such as apoptosis induction or cell cycle disruption .
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Antiviral Potential : Research on mercapto-substituted triazoles has shown promise as antiviral agents. These compounds may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .
- Cytotoxicity Studies : A study examining various substituted triazoles reported enhanced cytotoxicity in compounds with specific functional groups similar to those in this compound. These findings suggest a correlation between structural modifications and increased bioactivity .
While the precise mechanism of action for this compound remains to be fully elucidated, it is likely to involve interactions with key enzymes or receptors in target organisms or cells. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
